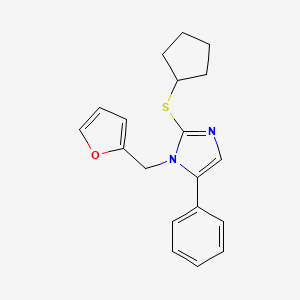

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-cyclopentylsulfanyl-1-(furan-2-ylmethyl)-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2OS/c1-2-7-15(8-3-1)18-13-20-19(23-17-10-4-5-11-17)21(18)14-16-9-6-12-22-16/h1-3,6-9,12-13,17H,4-5,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKBEYUWQBYWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2CC3=CC=CO3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole core, followed by the introduction of the furan-2-ylmethyl group and the cyclopentylthio group through nucleophilic substitution reactions. The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The imidazole ring can be reduced under hydrogenation conditions.

Substitution: The cyclopentylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Reduced imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Thiol vs. Thioether : The cyclopentylthio group in the target compound replaces the thiol (-SH) in 1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazole-2-thiol. Thioethers are generally more stable against oxidation than thiols, which could enhance shelf life and in vivo stability .

- Aromatic vs. Aliphatic Substituents : The furan-2-ylmethyl group (oxygen-containing heterocycle) at position 1 contrasts with fluorophenyl (electron-withdrawing) in CAS 1207046-00-1. Furan may improve solubility in polar solvents compared to fluorophenyl .

Physicochemical Properties

- Solubility : The furan-2-ylmethyl group likely increases water solubility compared to purely aromatic substituents (e.g., 4-fluorophenyl in CAS 1207046-00-1).

- Melting Points : Chlorinated derivatives (e.g., 4-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole) exhibit higher melting points (126–128°C) due to stronger intermolecular forces, whereas the target compound’s melting point is expected to be lower due to its aliphatic cyclopentyl group .

Biological Activity

2-(Cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole is a novel compound that has drawn attention due to its potential biological activities. As a derivative of imidazole, this compound may exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopentylthio Group : Contributes to its lipophilicity.

- Furan Ring : Known for its aromatic properties and potential biological interactions.

- Phenyl Group : Enhances the compound's stability and reactivity.

The molecular formula is , and it has a molecular weight of approximately 318.45 g/mol.

The biological activity of 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

- Receptor Modulation : It may also affect receptor activity, leading to altered signaling pathways.

Antimicrobial Activity

Research has indicated that imidazole derivatives possess significant antimicrobial properties. A study evaluating various imidazole compounds showed that derivatives similar to 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole exhibited potent activity against several bacterial strains.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Compound A | 20 | E. coli |

| Compound B | 22 | S. aureus |

| Compound C | 19 | B. subtilis |

| CPI-455 (similar structure) | 25 | P. aeruginosa |

Note: Values are indicative based on comparative studies with known imidazole derivatives.

Anti-inflammatory Activity

Imidazole derivatives have been reported to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. The specific mechanism may involve the downregulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Jain et al. evaluated the antimicrobial efficacy of various imidazole derivatives against common pathogens. The results indicated that compounds with similar structures to 2-(cyclopentylthio)-1-(furan-2-ylmethyl)-5-phenyl-1H-imidazole showed promising activity against Staphylococcus aureus and Escherichia coli . -

Anti-inflammatory Assessment :

Another research article highlighted the anti-inflammatory effects of imidazole derivatives in vivo, demonstrating a significant reduction in paw edema in rat models treated with these compounds compared to controls .

Q & A

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.